molecular formula C32H16 B091102 Dibenzo[a,j]coronene CAS No. 190-72-7

Dibenzo[a,j]coronene

Cat. No. B091102
CAS RN: 190-72-7
M. Wt: 400.5 g/mol
InChI Key: HHCCABYUXOGSCO-UHFFFAOYSA-N
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Description

Dibenzo[a,j]coronene is a polycyclic aromatic hydrocarbon with the molecular formula C32H16 . It is a complex organic molecule with a structure that includes multiple fused benzene rings .


Molecular Structure Analysis

The molecular structure of Dibenzo[a,j]coronene consists of 32 carbon atoms and 16 hydrogen atoms . The structure can be visualized as multiple benzene rings fused together . The exact 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

Dibenzo[a,j]coronene has a molecular weight of 400.4694 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the available resources .

Scientific Research Applications

  • Chemisorption on Silicon Surfaces : Suzuki et al. (2006) investigated the adsorption structures of dibenzo[a,j]coronene on clean Si(001)-2 x 1 surfaces, revealing the molecule's ability to form multiple Si-C covalent bonds, significantly impacting the surface bonding structures observed. This study provides insights into its potential applications in semiconductor technology (Suzuki, Sorescu, Jordan, & Yates, 2006).

  • Optoelectronic Properties : Vollbrecht et al. (2019) explored the electronic properties of isomeric columnar liquid crystalline dibenzo[a,j]coronene-tetracarboxylic tetraesters and bisimides, demonstrating significant differences in electronic ground and excited states, impacting their performance as emitters in electroluminescent diodes. This indicates its potential in optoelectronics and light-emitting applications (Vollbrecht, Wiebeler, Bock, Schumacher, & Kitzerow, 2019).

  • Liquid Crystalline Behavior : Ferreira et al. (2018) studied dibenzo[a,j]coronene-tetracarboxylic alkyl esters and imides, focusing on their hexagonal columnar mesophases. The research showed that these compounds exhibit pronounced liquid crystalline behavior, suggesting potential applications in materials science and nanotechnology (Ferreira, Moreira, Cristiano, Gallardo, Bentaleb, Dechambenoit, Hillard, Durola, & Bock, 2018).

  • Fluorescence Properties : Waris et al. (1989) reported on the fluorescence properties of dibenzo[a,j]coronene in various solvents, providing insights into its potential use in fluorescence-based applications and sensors (Waris, Rembert, Sellers, Acree, Street, & Fetzer, 1989).

  • Material Synthesis and Properties : Kumar and Tao (2021) discussed the modern aspects of synthesizing coronene-based polycyclic aromatic hydrocarbons, including dibenzo[a,j]coronene. They explored its properties for potential applications in charge-transporting, electroluminescent, sensing, and other fields (Kumar & Tao, 2021).

  • Charge Transport and Coulomb Blockade : Suzuki (2006) studied the charge transport through single dibenzo[a,j]coronene molecules on Si(001)-2 × 1 surfaces. The findings suggest possible applications in molecular electronics, particularly in the context of Coulomb blockade phenomena (Suzuki, 2006).

properties

IUPAC Name

nonacyclo[22.6.2.02,7.08,29.011,28.014,27.015,20.021,26.025,30]dotriaconta-1(30),2,4,6,8(29),9,11(28),12,14(27),15,17,19,21(26),22,24,31-hexadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H16/c1-2-6-20-19(5-1)23-13-9-17-11-15-25-21-7-3-4-8-22(21)26-16-12-18-10-14-24(20)30-28(18)32(26)31(25)27(17)29(23)30/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCCABYUXOGSCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3=C4C5=C(C=C3)C=CC6=C5C7=C(C=CC8=C7C4=C(C2=C1)C=C8)C9=CC=CC=C69
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80172456
Record name Dibenzo(a,j)coronene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzo[a,j]coronene

CAS RN

190-72-7
Record name Dibenzo(a,j)coronene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000190727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo(a,j)coronene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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